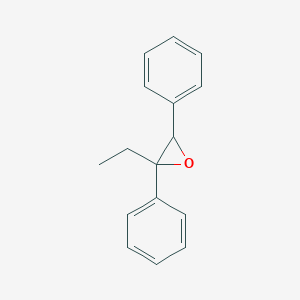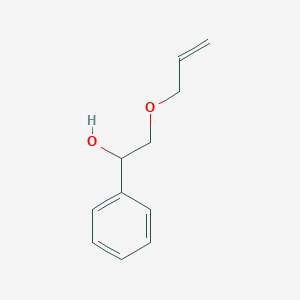
Ethanol, phenyl-2-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, phenyl-2-(2-propenyloxy)- is an organic compound with the molecular formula C(_9)H(_12)O(_2). It is a type of ether alcohol that contains both an ethanol and a phenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its pleasant aromatic properties and is used in a variety of industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, phenyl-2-(2-propenyloxy)- typically involves the reaction of phenol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure the formation of the desired product. Another method involves the catalytic transfer hydrogenation of styrene oxide in the presence of a supported transition metal catalyst, such as palladium on silica or alumina .
Industrial Production Methods
Industrial production of ethanol, phenyl-2-(2-propenyloxy)- often employs large-scale reactors where phenol and ethylene oxide are reacted under high pressure and temperature. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a preservative and antimicrobial agent in biological samples.
Medicine: It is utilized in the formulation of pharmaceuticals and as an antiseptic.
Wirkmechanismus
The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
2-Phenylethanol: Contains a phenyl group attached to an ethanol molecule.
Allyl Phenyl Ether: Contains an allyl group attached to a phenyl ether.
Uniqueness
Ethanol, phenyl-2-(2-propenyloxy)- is unique due to its combination of an ethanol and phenyl group with an allyloxy linkage, providing distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized industrial and research applications.
Eigenschaften
CAS-Nummer |
391866-13-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-phenyl-2-prop-2-enoxyethanol |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI-Schlüssel |
NIIBIILTSPCTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


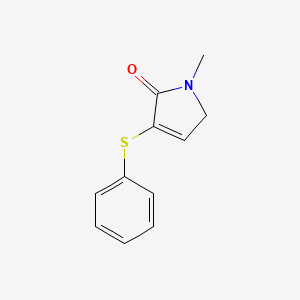
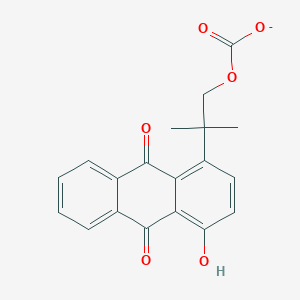

![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)
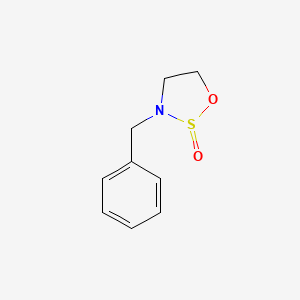
![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
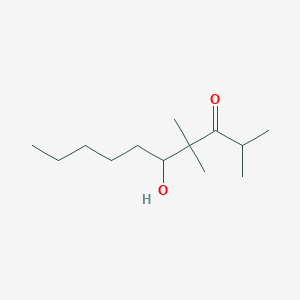
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)

